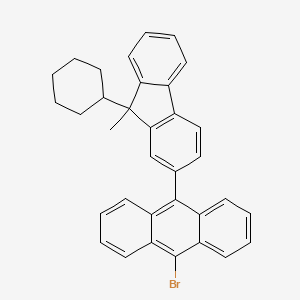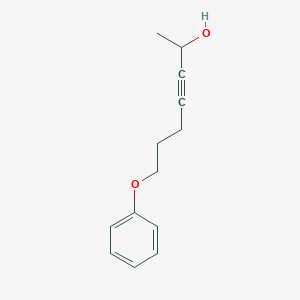
7-Phenoxyhept-3-yn-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Phenoxyhept-3-yn-2-ol is an organic compound with the molecular formula C13H16O2 It consists of a hept-3-yn-2-ol backbone with a phenoxy group attached to the seventh carbon atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Phenoxyhept-3-yn-2-ol typically involves the coupling of a phenoxy group with a hept-3-yn-2-ol backbone. One common method involves the use of tert-butyl((7-phenoxyhept-2-yn-1-yl)oxy)dimethylsilane as an intermediate . The reaction conditions often include the use of strong bases such as n-butyllithium (nBuLi) and solvents like dimethylformamide (DMF) to facilitate the coupling reaction .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures for handling reactive intermediates and solvents.
Chemical Reactions Analysis
Types of Reactions: 7-Phenoxyhept-3-yn-2-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The triple bond can be reduced to a double or single bond.
Substitution: The phenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas (H2) are commonly employed.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) can be used under basic conditions.
Major Products:
Oxidation: Formation of 7-phenoxyhept-3-yn-2-one.
Reduction: Formation of 7-phenoxyhept-3-en-2-ol or 7-phenoxyheptan-2-ol.
Substitution: Formation of various substituted phenoxyhept-3-yn-2-ol derivatives.
Scientific Research Applications
7-Phenoxyhept-3-yn-2-ol has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential pharmacological properties, including antifungal and antibacterial activities.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 7-Phenoxyhept-3-yn-2-ol largely depends on its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes that catalyze reactions involving alkynes or alcohols. The phenoxy group can also participate in hydrogen bonding and other interactions that influence the compound’s reactivity and binding affinity.
Comparison with Similar Compounds
- 7-(p-Tolyloxy)hept-2-yn-1-yl)oxy)dimethylsilane
- 7-(4-Trifluoromethylphenoxy)hept-2-yn-1-yl)oxy)dimethylsilane
- 7-(4-Chlorophenoxy)hept-2-yn-1-yl)oxy)dimethylsilane
Comparison: 7-Phenoxyhept-3-yn-2-ol is unique due to its specific phenoxy group, which imparts distinct chemical and physical properties. Compared to its analogs with different substituents on the phenoxy group, this compound may exhibit different reactivity, solubility, and biological activity. For example, the presence of electron-withdrawing groups like trifluoromethyl can significantly alter the compound’s reactivity compared to electron-donating groups like methyl.
Properties
CAS No. |
917883-00-2 |
|---|---|
Molecular Formula |
C13H16O2 |
Molecular Weight |
204.26 g/mol |
IUPAC Name |
7-phenoxyhept-3-yn-2-ol |
InChI |
InChI=1S/C13H16O2/c1-12(14)8-4-3-7-11-15-13-9-5-2-6-10-13/h2,5-6,9-10,12,14H,3,7,11H2,1H3 |
InChI Key |
RJBMCZUYXDRDSM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C#CCCCOC1=CC=CC=C1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-({2-[(2-Formylphenyl)ethynyl]phenyl}ethynyl)benzonitrile](/img/structure/B14209346.png)
![4H-Cyclopenta[b]thiophene-5-ol, 6-amino-5,6-dihydro-, (5R,6R)-](/img/structure/B14209352.png)
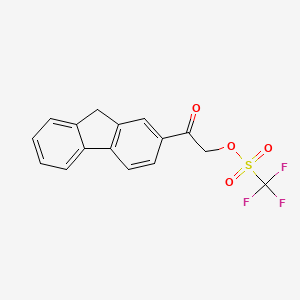
![1,2,4-Triazolo[4,3-a]pyrimidine, 5,7-dimethyl-3-(2-pyridinyl)-](/img/structure/B14209357.png)
![N-(2,6-Dimethoxyphenyl)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B14209367.png)
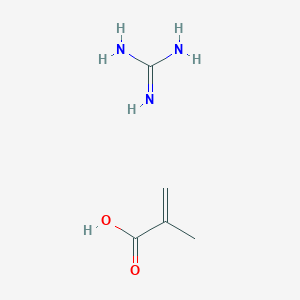
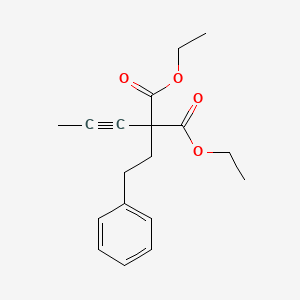
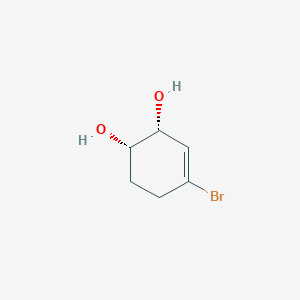
![N-[3-(Dihexylamino)phenyl]-2-(4,5-dihydro-1,3-thiazol-2-YL)acetamide](/img/structure/B14209391.png)
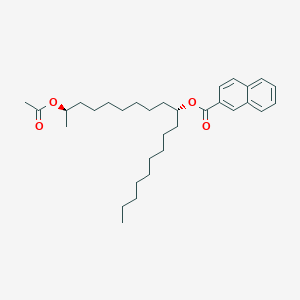
![3-{[(1,3-Benzoxazol-2-yl)methyl]sulfanyl}-6-ethyl-1,2,4-triazin-5(2H)-one](/img/structure/B14209405.png)
